1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Description
The compound 3-(4-chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one features a partially saturated triazinone core with a 4-chlorophenyl substituent at position 2. This substitution pattern introduces both electronic and steric effects, which may influence its pharmacological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-11-5-8(14)12-13-9/h1-4H,5H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFMCFJICWZFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517971 | |
| Record name | 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84586-29-8 | |
| Record name | 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84586-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1,4,5,6-tetrahydro-1,2,4-triazin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as acetic anhydride, to yield the desired triazine compound. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Research has demonstrated that derivatives of 1,2,4-triazin-6(1H)-one exhibit significant biological activities, including:
- Anticancer Activity : Various studies have shown that compounds derived from this triazine can inhibit cancer cell proliferation. For example, certain derivatives have been tested against different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Some derivatives have demonstrated activity against a range of pathogens, suggesting their potential as therapeutic agents in treating infections.
- Enzyme Inhibition : Specific derivatives have been identified as potent inhibitors of critical enzymes involved in cancer progression and other diseases. For instance, trifluoromethylated variants of 1,2,4-triazinones have been shown to inhibit cyclin-dependent kinases (CDKs) and thioredoxin reductase (TrxR), which are vital for cellular proliferation and survival .
Case Study 1: Anticancer Activity
In a study published in Materials, researchers synthesized a series of trifluoromethylated 1,2,4-triazinones and evaluated their antiproliferative effects against the K-562 chronic myeloid leukemia cell line. The results indicated that these compounds exhibited low cytotoxicity while effectively inhibiting cell growth .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of various 1,2,4-triazinone derivatives against common bacterial strains. The findings revealed that certain derivatives displayed significant inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Aryl substitution on triazine | Anticancer activity against various cell lines |
| 3-Aryl-1,2,4-triazin-6-one | Aryl groups at different positions | Antimicrobial and anticancer properties |
| Trifluoromethylated 1,2,4-triazinones | Trifluoromethyl group enhances activity | Potent enzyme inhibitors and anticancer agents |
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, thereby increasing its potency. The triazine ring may also participate in hydrogen bonding or π-π interactions with biological macromolecules, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Diversity: The 4-chlorophenyl group in the target compound contrasts with thienylvinyl (), nitrobenzoyl (), and coumarin () moieties in analogs. Halogenated aromatic groups (e.g., 4-chlorophenyl) are known to enhance lipophilicity and membrane permeability, which could improve bioavailability compared to polar nitro or coumarin groups .
Biological Activity
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- is a nitrogen-containing heterocyclic compound that has attracted attention due to its diverse biological activities. This compound features a unique triazine ring structure with a 4-chlorophenyl substituent and holds promise in medicinal chemistry for its potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 209.63 g/mol
The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazine compounds exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Several studies have shown that triazine derivatives can inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : These compounds have demonstrated effectiveness against a range of microbial pathogens.
- Antifungal Activity : Specific derivatives have been identified as potential fungicides in agricultural applications.
Anticancer Activity
A study reported the synthesis of several 1,2,4-triazine derivatives and evaluated their anticancer properties against breast, colon, and lung cancer cell lines. One notable derivative displayed significant antiproliferative activity, suggesting that structural modifications can enhance efficacy against cancer cells .
Antimicrobial and Antifungal Studies
Research has highlighted the antifungal potential of triazine derivatives. In one screening program, compounds were tested against plant-pathogenic fungi such as Magnaporthe grisea and Zymoseptoria tritici. The most active compound exhibited an EC of 0.005 ppm, comparable to commercial fungicides .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups (like trifluoroethyl) at specific positions on the triazine ring has been linked to enhanced antifungal activity .
Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Aryl substitution on triazine | Anticancer activity against various cell lines |
| 3-Aryl-1,2,4-triazin-6-one | Aryl groups at different positions | Antimicrobial and anticancer properties |
| Trifluoromethylated 1,2,4-triazinones | Trifluoromethyl group enhances activity | Potent enzyme inhibitors and anticancer agents |
Q & A
Q. What are the recommended synthetic strategies for preparing 3-(4-chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one with high purity and yield?
Methodological Answer: A two-step approach is commonly employed:
Condensation Reaction : React 4-chlorophenyl hydrazine with a carbonyl compound (e.g., ketones or aldehydes) to form a hydrazone intermediate.
Cyclization : Use a cyclizing agent (e.g., phosphoryl chloride or thionyl chloride) under reflux conditions to form the triazinone ring.
- Key Considerations :
- Solvent selection (e.g., ethanol or DMF) impacts reaction kinetics and byproduct formation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Monitor reaction progress using TLC or HPLC to optimize yield (typically 60-75%).
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 3-(4-chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one?
Methodological Answer:
- 1H NMR :
- Look for characteristic peaks:
- A singlet at δ ~5.60 ppm for the NH proton in the triazinone ring.
- Aromatic protons (4-chlorophenyl group) as doublets in δ 7.30–7.70 ppm .
- Integration ratios should match expected proton counts.
- 13C NMR :
- Peaks at δ ~150–155 ppm indicate carbonyl carbons in the triazinone ring.
- Aromatic carbons appear at δ ~125–135 ppm .
- IR :
- Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) confirm core functional groups.
Q. What experimental parameters influence the stability of 3-(4-chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one during storage?
Methodological Answer:
- Environmental Factors :
- Light : Store in amber vials to prevent photodegradation.
- Temperature : Keep at –20°C under inert gas (N₂/Ar) to minimize hydrolysis.
- Chemical Stability :
- Avoid protic solvents (e.g., water, alcohols) to prevent ring-opening reactions.
- Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit oxidation .
Advanced Research Questions
Q. How can quantum chemical calculations (e.g., DFT) predict reaction pathways for synthesizing 3-(4-chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one?
Methodological Answer:
- Step 1 : Optimize geometries of reactants, intermediates, and transition states using DFT (B3LYP/6-31G*).
- Step 2 : Calculate Gibbs free energy profiles to identify rate-determining steps (e.g., cyclization).
- Step 3 : Simulate solvent effects (PCM model) to refine activation barriers.
- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots). Discrepancies >5% may require reevaluating solvent or catalyst models .
Q. What statistical experimental design (DoE) methods optimize reaction conditions for scaling up synthesis?
Methodological Answer:
- Factorial Design :
- Response Surface Methodology (RSM) :
- Model interactions between variables to predict optimal conditions (e.g., 100°C, 1.5 mol% catalyst in DMF).
- Validate with 3–5 confirmation runs to ensure reproducibility (±3% error tolerance) .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?
Methodological Answer:
- Hypothesis Testing :
- Check for tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR.
- Analyze coupling constants (J values) to distinguish between rotational isomers.
- Advanced Techniques :
Q. What role do AI-driven platforms (e.g., COMSOL Multiphysics) play in simulating reaction kinetics for this compound?
Methodological Answer:
- Process Simulation :
- Model mass transfer and heat flow in batch reactors using COMSOL’s Chemical Reaction Engineering Module.
- Input experimental rate constants and activation energies to predict scalability (e.g., 10 L reactor).
- Machine Learning :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
